N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine
Overview
Description
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine, also known as EPC, is a bicyclic amine that has been studied for its potential uses in medicinal chemistry and drug design. EPC has a unique structure that makes it a promising candidate for a variety of applications. Its unique structure, combined with its relatively low toxicity and high solubility, make it an attractive option for medicinal chemists and drug designers alike.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Amine Reactions and Regioselectivity : Compounds with bicyclic skeletons, such as those related to N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine, have been studied for their reactions with p-nitrophenyloxirane, demonstrating regioselective aminolysis. This regioselectivity is crucial for designing synthetic routes in organic chemistry, offering insights into the stereochemical outcomes of reactions involving amines with rigid bicyclic structures (Kas’yan et al., 2002).
Synthesis of Nucleoside Analogues : Research has also delved into synthesizing novel carbocyclic nucleosides derived from bicyclic amines, which hold potential in antiviral and anticancer applications. These compounds demonstrate the versatility of bicyclic amines in constructing complex molecules with significant biological activity (Hřebabecký et al., 2006).
Anticancer Research
- Anticancer Activity : Bicyclic amine derivatives have been synthesized and evaluated for their anticancer properties. For instance, conformationally constrained carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton have been tested, indicating the potential therapeutic applications of these compounds in oncology (Tănase et al., 2014).
Antimicrobial Applications
- Antimicrobial Activity in Lubricating Fluids : Aminomethylated derivatives of bicyclo[2.2.1]heptane-2,3-diol have shown significant bactericidal and fungicidal activity in lubricating oils, demonstrating the utility of bicyclic amines in industrial applications to prevent microbial growth in lubricants and oils (Alimardanov et al., 2018).
properties
IUPAC Name |
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-11-4-3-5-14(9-11)16-15-10-12-6-7-13(15)8-12/h3-5,9,12-13,15-16H,2,6-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVOQSYHJNMIEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2CC3CCC2C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.